
2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine
Übersicht
Beschreibung
2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine, also known as 2-BMPEP, is an important organic compound that has a wide range of applications in the scientific research field. It is a heterocyclic compound composed of a pyrazine ring with a bromo substituent and a methylsulfonyl piperidine group. 2-BMPEP is a highly versatile compound that has been used in a variety of research applications, including as a synthetic intermediate, a drug precursor, and a building block for organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemical Design and Selectivity
2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine is a compound that can be used in the design of selective receptor ligands or multifunctional agents. This is exemplified by the synthesis of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which led to the discovery of compounds with potent and selective receptor antagonist properties, with potential applications in treating CNS disorders (Canale et al., 2016).
Antimicrobial Applications
The compound has been involved in the synthesis of new heterocyclic compounds with potential antimicrobial activities. For example, treatment with aromatic aldehydes, semicarbazide, and thiosemicarbazide has been shown to produce compounds with antimicrobial properties (El‐Emary et al., 2002).
Synthesis of Iridium Complexes
In the field of inorganic chemistry, derivatives of 2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine have been used in synthesizing iridium complexes. These complexes have varying emission properties, which can be useful in the development of organic light-emitting devices (Stagni et al., 2008).
Pesticidal Activities
This compound also plays a role in the synthesis of novel anthranilic diamide derivatives with pyridylpyrazole and iminodithiocarbamate or thiosemicarbazone motifs. Some of these compounds have shown promising insecticidal and fungicidal activities, which could be significant for agricultural applications (Liu et al., 2018).
Eigenschaften
IUPAC Name |
2-bromo-5-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-19(17,18)16-7-3-2-4-11(16)6-5-10-8-15-12(13)9-14-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMOYDDMRGGZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



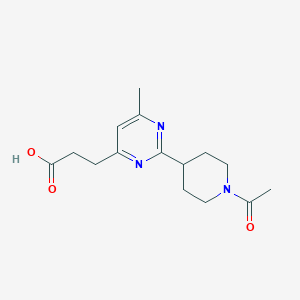
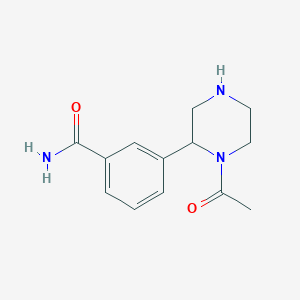
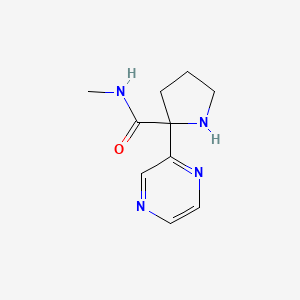

![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)

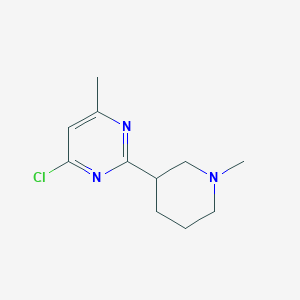
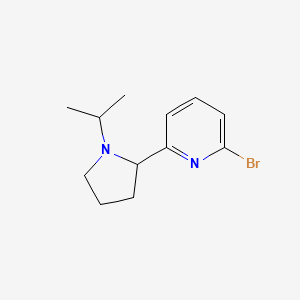

![2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine](/img/structure/B1399378.png)
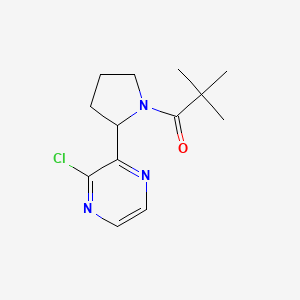
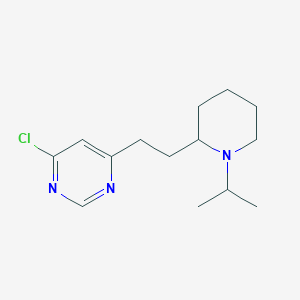
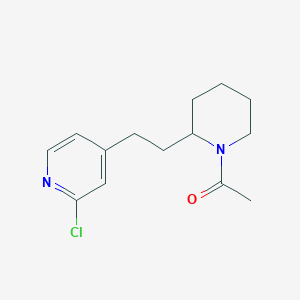
![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)